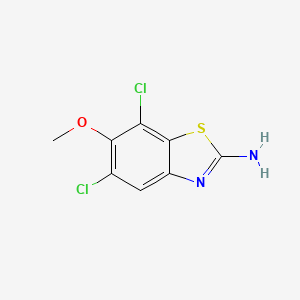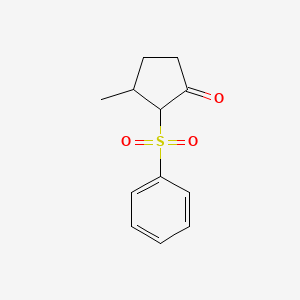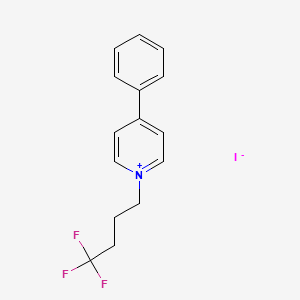![molecular formula C17H21N3 B14300115 5-[(E)-(4-Methylphenyl)diazenyl]-2-pentylpyridine CAS No. 112159-42-9](/img/structure/B14300115.png)
5-[(E)-(4-Methylphenyl)diazenyl]-2-pentylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(E)-(4-Methylphenyl)diazenyl]-2-pentylpyridine is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dyes, pigments, and pharmaceuticals. This particular compound features a pyridine ring substituted with a pentyl group and an azo linkage to a 4-methylphenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-(4-Methylphenyl)diazenyl]-2-pentylpyridine typically involves the diazotization of 4-methylaniline followed by coupling with 2-pentylpyridine. The reaction conditions generally include:
Diazotization: 4-methylaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 2-pentylpyridine in an alkaline medium (e.g., sodium hydroxide, NaOH) to form the azo compound.
Industrial Production Methods
Industrial production of azo compounds often involves similar steps but on a larger scale. The process may include continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-[(E)-(4-Methylphenyl)diazenyl]-2-pentylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite (Na2S2O4) or zinc dust in acidic conditions, leading to the formation of amines.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the pyridine ring, due to the electron-donating effect of the azo group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium dithionite (Na2S2O4), zinc dust
Substitution: Electrophiles such as halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated derivatives
Reduction: Amines (e.g., 4-methylaniline and 2-pentylpyridine)
Substitution: Halogenated or nitrated derivatives of the pyridine ring
Aplicaciones Científicas De Investigación
5-[(E)-(4-Methylphenyl)diazenyl]-2-pentylpyridine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 5-[(E)-(4-Methylphenyl)diazenyl]-2-pentylpyridine involves its interaction with molecular targets through the azo group. The azo linkage can undergo reduction to form amines, which can then interact with various biological pathways. The compound’s effects are mediated through its ability to bind to specific enzymes or receptors, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(E)-(4-Methylphenyl)diazenyl]aniline
- 5-[(E)-(4-Chlorophenyl)diazenyl]-4,6-dimethyl-2-pyrimidinamine
- 2-Hydroxy-5-[(E)-(2-sulfophenyl)diazenyl]benzoic acid
Uniqueness
5-[(E)-(4-Methylphenyl)diazenyl]-2-pentylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
112159-42-9 |
|---|---|
Fórmula molecular |
C17H21N3 |
Peso molecular |
267.37 g/mol |
Nombre IUPAC |
(4-methylphenyl)-(6-pentylpyridin-3-yl)diazene |
InChI |
InChI=1S/C17H21N3/c1-3-4-5-6-15-11-12-17(13-18-15)20-19-16-9-7-14(2)8-10-16/h7-13H,3-6H2,1-2H3 |
Clave InChI |
ZMGUEVYILODECT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=NC=C(C=C1)N=NC2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![5,5-Diethyl-5H-benzo[b]phosphindol-5-ium iodide](/img/structure/B14300123.png)
![Phosphorane, [bis[(trifluoromethyl)sulfonyl]methylene]triphenyl-](/img/structure/B14300130.png)
